molecular formula C7H13N3O2 B1526525 1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine CAS No. 1250422-61-7

1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine

Cat. No.: B1526525
CAS No.: 1250422-61-7
M. Wt: 171.2 g/mol
InChI Key: KZAGKWCOPBZRSG-UHFFFAOYSA-N
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Description

1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with ethyl chloroacetate to form an intermediate, which then undergoes cyclization with formic acid to yield the oxadiazole ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethan-1-amine group can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.

Scientific Research Applications

1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine can be compared with other oxadiazole derivatives, such as:

    1,2,4-Oxadiazole-3-carboxylic acid: Known for its use in the synthesis of pharmaceuticals and agrochemicals.

    1,2,4-Oxadiazole-5-thiol: Studied for its potential as a corrosion inhibitor and in the development of new materials.

    1,2,4-Oxadiazole-3,5-diamine: Investigated for its biological activities, including antimicrobial and anticancer properties.

Properties

IUPAC Name

1-[5-(ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c1-3-11-4-6-9-7(5(2)8)10-12-6/h5H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAGKWCOPBZRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC(=NO1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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